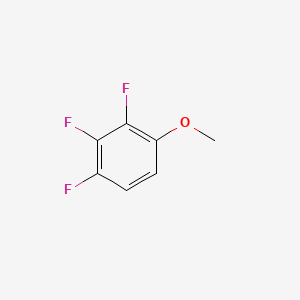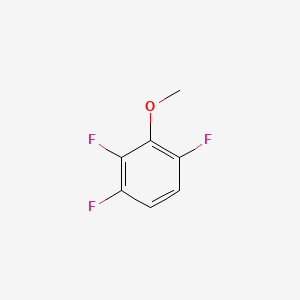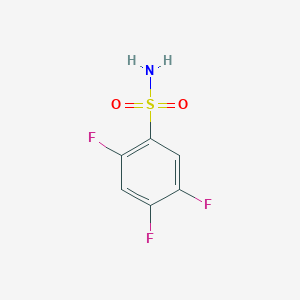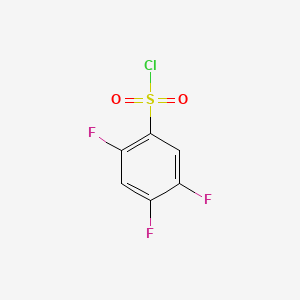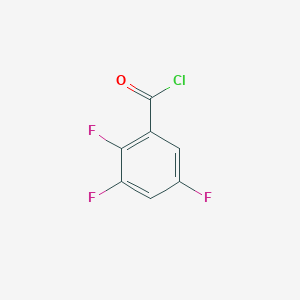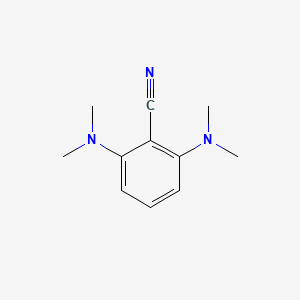
Iodofluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodofluoroacetamide is an organic compound characterized by the presence of both iodine and fluorine atoms attached to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iodofluoroacetamide typically involves the halogenation of acetamide derivatives. One common method includes the reaction of fluoroacetamide with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The process often includes steps such as:
Halogenation: Introduction of iodine and fluorine atoms to the acetamide backbone.
Purification: Techniques like recrystallization or chromatography to isolate the pure compound.
Quality Control: Analytical methods such as NMR and mass spectrometry to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions: Iodofluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine or fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation might produce carboxylic acids or other oxidized forms.
科学的研究の応用
Iodofluoroacetamide has diverse applications across several scientific disciplines:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which iodofluoroacetamide exerts its effects often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activities, particularly those involving cysteine residues. The compound’s ability to form covalent bonds with these sites makes it a valuable tool in studying protein function and interactions.
Molecular Targets and Pathways:
Enzymes: Targets cysteine proteases and other enzymes with nucleophilic active sites.
Pathways: Involved in pathways related to protein degradation, signal transduction, and metabolic regulation.
類似化合物との比較
Iodofluoroacetamide can be compared with other halogenated acetamides such as:
Fluoroacetamide: Known for its use as a rodenticide and its toxic effects on the citric acid cycle.
Chloroacetamide: Used in various industrial applications and as a herbicide.
Bromoacetamide: Employed in organic synthesis and biochemical research.
Uniqueness: The presence of both iodine and fluorine atoms in this compound imparts unique reactivity and biological activity, distinguishing it from its counterparts. This dual halogenation can enhance its effectiveness in specific applications, particularly in biochemical assays and medicinal chemistry.
By understanding the properties, synthesis, and applications of this compound, researchers can better leverage its potential in various scientific and industrial fields.
特性
IUPAC Name |
2-fluoro-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAQRIPIOXEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382051 |
Source


|
| Record name | 2-fluoro-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-13-0 |
Source


|
| Record name | 2-fluoro-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




